molecular formula C10H12N4 B1453942 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1249001-72-6

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1453942
CAS No.: 1249001-72-6
M. Wt: 188.23 g/mol
InChI Key: DSEYGKPXBQCVRR-UHFFFAOYSA-N
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Description

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYGKPXBQCVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249001-72-6
Record name 3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Physicochemical Characteristics of Triazolopyridine-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Triazolopyridine-6-amine Scaffold

The triazolopyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of this class, particularly those bearing a 6-amine substitution, have emerged as potent and selective inhibitors of key biological targets, such as Janus kinases (JAKs) and Tankyrases, making them highly valuable in the development of treatments for inflammatory diseases and cancer.[1][4][5][6] For drug development professionals, understanding the physicochemical characteristics of these molecules is not merely an academic exercise; it is the foundation upon which successful drug candidates are built. Properties such as lipophilicity, solubility, and ionization state directly govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its efficacy and safety.[7]

This guide provides an in-depth exploration of the core physicochemical properties of triazolopyridine-6-amine derivatives. It is designed to move beyond simple data presentation, offering field-proven insights into the causal relationships between molecular structure, experimental methodology, and a compound's ultimate behavior in a biological system. We will dissect the "why" behind experimental choices and provide self-validating, step-by-step protocols for the accurate determination of these critical parameters.

Lipophilicity (LogP/LogD): Mastering Membrane Permeability and Target Affinity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[8] It dictates a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and plays a crucial role in its interaction with the hydrophobic pockets of target proteins.[8][9] This property is quantified by the partition coefficient (LogP for neutral species) or the distribution coefficient (LogD for ionizable species at a specific pH). For triazolopyridine-6-amine derivatives, finding the optimal lipophilicity is a delicate balance; too low, and the compound may not cross cell membranes, too high, and it may suffer from poor solubility, high metabolic clearance, and potential toxicity.[10]

Authoritative Protocol: LogP Determination by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its reliability and direct measurement of partitioning.[11] The protocol's integrity is ensured by pre-saturating the solvent phases and accurately quantifying the analyte in each phase post-equilibration.

Step-by-Step Methodology:

  • Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol by shaking it with the buffer and, likewise, saturate the buffer with n-octanol. Allow the phases to separate for at least 24 hours.[12] This step is critical to prevent volume changes during the experiment.

  • Compound Dissolution: Prepare a stock solution of the triazolopyridine-6-amine derivative in the pre-saturated aqueous buffer. The concentration should be high enough for accurate detection but low enough to ensure it is well below the solubility limit in both phases.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the compound-containing pre-saturated aqueous buffer (e.g., a 1:1 ratio).

  • Equilibration: Agitate the mixture gently at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[12] Avoid vigorous shaking that can lead to the formation of stable emulsions.[11]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (Coct) and aqueous (Caq) layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations. The final LogP is the base-10 logarithm of this value:

    • P = Coct / Caq

    • LogP = log10(P)

Data Presentation & Insights
PropertyDetermination MethodSignificance in Drug DiscoveryExpected Range for Triazolopyridines
LogP / LogD Shake-Flask Method; RP-HPLCGoverns membrane permeability, protein binding, solubility, and target binding.[8] Critical for oral absorption and CNS penetration.1.0 - 4.0

Note: The expected LogP range is an estimate for drug-like molecules within this class. The amine and triazole moieties contribute to polarity, while substituents on the pyridine ring can be modulated to fine-tune lipophilicity.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Prep_Oct Pre-saturate n-Octanol with Buffer Dissolve Dissolve Compound in Aqueous Phase Prep_Buf Pre-saturate Buffer with n-Octanol Mix Mix Phases (1:1 ratio) Dissolve->Mix Equilibrate Equilibrate (Shake, 24h) Mix->Equilibrate Separate Separate Phases (Centrifuge) Equilibrate->Separate Analyze Analyze [Compound] in each Phase (HPLC) Separate->Analyze Calc Calculate LogP = log10([Oct]/[Aq]) Analyze->Calc

Caption: Workflow for LogP determination by the Shake-Flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that determines the concentration of a drug in the gastrointestinal fluid, and thus, its potential for absorption.[13] Poor solubility is a major hurdle in drug development, leading to low bioavailability, unreliable in vitro assay results, and challenges in formulation.[13][14] For the triazolopyridine-6-amine class, the basic amine and nitrogen-rich heterocyclic core can enhance solubility, but this is highly dependent on the overall molecular structure and solid-state properties (e.g., crystallinity).

Authoritative Protocol: Thermodynamic Equilibrium Solubility

The saturation shake-flask method is the definitive approach for determining thermodynamic equilibrium solubility, providing a measure of a compound's solubility when in equilibrium with its solid form.[15][16] This method is distinguished from kinetic solubility, which can be influenced by residual solvents like DMSO.[13]

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of the solid triazolopyridine-6-amine derivative to a vial containing a known volume of the desired aqueous medium (e.g., pH 7.4 phosphate buffer).[15] Ensuring an excess of solid material is present throughout the experiment is crucial for achieving equilibrium.[15]

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[14][16]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of dissolved compound due to precipitation or adsorption to the filter.

  • Sample Preparation: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[14]

  • Verification: After the experiment, the pH of the suspension should be verified to ensure it has not significantly changed, and the remaining solid can be analyzed (e.g., by XRPD) to check for any changes in solid form (polymorphism).[15]

Data Presentation & Insights
PropertyDetermination MethodSignificance in Drug DiscoveryTarget Value
Aqueous Solubility Thermodynamic Shake-FlaskDetermines maximum dissolved concentration for absorption and formulation.[15] Impacts dose and bioavailability.> 50 µg/mL

Note: The target value is a general guideline for early-stage drug discovery. The required solubility depends on the intended dose and route of administration.

G cluster_exp Experiment cluster_verify Verification cluster_result Result Add Add Excess Solid to Aqueous Buffer Equilibrate Equilibrate (Shake, 24-48h) Add->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Check_pH Verify Final pH of Suspension Equilibrate->Check_pH Check_Solid Analyze Residual Solid (e.g., XRPD) Equilibrate->Check_Solid Analyze Analyze Supernatant Concentration (HPLC) Separate->Analyze Result Thermodynamic Solubility Value Analyze->Result

Caption: Workflow for Thermodynamic Solubility determination.

Ionization Constant (pKa): Predicting Behavior in a pH-Driven World

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For triazolopyridine-6-amine derivatives, which are basic compounds, the pKa dictates the charge state across the physiological pH range of the gastrointestinal tract and in the bloodstream. This is critically important as the ionized form generally exhibits higher aqueous solubility, while the neutral form is more readily able to cross lipid membranes.[17] Therefore, the pKa value directly influences both solubility and permeability, the two key factors governing oral absorption.

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa measurement.[18] The protocol involves monitoring pH changes as a titrant is added, with the pKa being determined from the inflection point of the resulting titration curve.[17][19]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[19]

  • Sample Preparation: Dissolve an accurately weighed amount of the triazolopyridine-6-amine derivative in a suitable solvent (often a water/co-solvent mixture for sparingly soluble compounds). A constant ionic strength is maintained by adding a background electrolyte like 0.15 M potassium chloride (KCl).[19]

  • Initial Acidification: Since the compound is a base, the solution is first made acidic by adding a known volume of a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the molecule.[19]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[19]

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. This generates a sigmoidal titration curve.[17]

  • pKa Determination: The pKa is the pH at the half-equivalence point—the point at which half of the protonated compound has been neutralized.[19] This corresponds to the midpoint of the buffer region or the inflection point of the curve.

Data Presentation & Insights
PropertyDetermination MethodSignificance in Drug DiscoveryExpected Range for Triazolopyridines
pKa (Basic) Potentiometric TitrationDetermines the charge state at physiological pH.[17] Influences solubility, permeability, and target binding.3.0 - 6.0

Note: The basicity of the triazolopyridine-6-amine core is influenced by the electron-donating amine group and the nitrogen atoms in the heterocyclic rings. The exact pKa will vary based on other substituents on the scaffold.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Sample Solution (+KCl for Ionic Strength) Calibrate->Prepare Acidify Acidify Solution (e.g., 0.1M HCl) Titrate Titrate with Base (e.g., 0.1M NaOH) Acidify->Titrate Record Record pH vs. Volume of Titrant Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for pKa determination by Potentiometric Titration.

The Interplay of Physicochemical Properties and the ADME Profile

The true power of measuring these individual parameters lies in synthesizing the data to predict a compound's overall ADME profile.[7] A successful oral drug must navigate a complex journey, and its physicochemical properties are its map and compass.

  • Absorption: Oral absorption is a function of both solubility (dissolving in the gut) and permeability (crossing the intestinal wall). The pKa determines the ratio of soluble (charged) to permeable (neutral) species at the intestinal pH. An optimal balance of LogD and solubility is therefore required.

  • Distribution: Once absorbed, a compound's LogD influences how it distributes into tissues and binds to plasma proteins.[20] Highly lipophilic compounds may distribute extensively into fatty tissues and show high plasma protein binding, reducing the free concentration available to act on the target.

  • Metabolism: Lipophilicity is a key driver of metabolic clearance. More lipophilic compounds are often more readily metabolized by cytochrome P450 enzymes in the liver.

  • Excretion: Highly water-soluble compounds are typically cleared more efficiently by the kidneys.

G LogP Lipophilicity (LogP / LogD) Abs Absorption LogP->Abs Permeability Dist Distribution LogP->Dist Tissue Partitioning Plasma Protein Binding Met Metabolism LogP->Met CYP450 Substrate Sol Aqueous Solubility Sol->Abs Dissolution Rate Exc Excretion Sol->Exc Renal Clearance pKa Ionization (pKa) pKa->Sol pH-dependent Solubility pKa->Abs Solubility vs. Permeability Balance pKa->Dist

Caption: Relationship between physicochemical properties and ADME outcomes.

Conclusion

For scientists engaged in the discovery and development of triazolopyridine-6-amine derivatives, a rigorous and early assessment of physicochemical properties is non-negotiable. Lipophilicity, solubility, and pKa are not independent variables but rather an interconnected triad that dictates the pharmacokinetic destiny of a molecule. By employing robust, authoritative protocols such as those detailed in this guide, researchers can generate high-quality, reliable data. This enables informed decision-making, facilitates the rational design of molecules with optimized ADME profiles, and ultimately increases the probability of advancing a promising chemical entity into a successful therapeutic agent.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Koleva, J., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

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  • Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]

  • Wang, R., et al. (2020). Thermostable Insensitive Energetic Materials Based on a Triazolopyridine Fused Framework with Alternating Nitro and Amine Groups. ResearchGate. Available from: [Link]

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  • Bharate, S. S., & Vishwakarma, R. A. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. ResearchGate. Available from: [Link]

  • Strakova, K., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available from: [Link]

  • Van Rompaey, P., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Available from: [Link]

  • Mor, M. K., et al. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Mor. J. Chem. Available from: [Link]

  • Liang, C., & Lian, H. (2006). A High-Throughput Method for Lipophilicity Measurement. PMC. Available from: [Link]

  • Huesgen, A. G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Available from: [Link]

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  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

  • Kim, H., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. Available from: [Link]

  • Kim, H., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Available from: [Link]

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  • Stalińska, J., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available from: [Link]

  • Gębka, A., et al. (2022). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][15][17][19]triazole and Imidazo[2,1-b][15][18][19]thiadiazole Derivatives. PMC. Available from: [Link]

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Sources

Binding affinity predictions for 3-cyclobutyl-substituted triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

From FEP+ Prediction to Experimental Validation

Executive Summary

The [1,2,4]triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting mitogen-activated protein kinases (p38 MAPK) and BET bromodomains (BRD4). A critical determinant of potency in these series is the substituent at the 3-position, which often occupies a defined hydrophobic pocket (e.g., the gatekeeper region in kinases or the WPF shelf in bromodomains).

This guide details a high-precision workflow for predicting the binding affinity of 3-cyclobutyl-substituted triazolopyridines . Unlike standard docking scores, which often fail to rank congeneric series accurately, we utilize Free Energy Perturbation (FEP) as the primary predictive engine. We integrate this with a self-validating experimental loop using TR-FRET to ensure the computational model translates to physical reality.

The Chemical Space: Why 3-Cyclobutyl?

In the optimization of triazolopyridine inhibitors, the 3-position substituent is a key vector for potency and metabolic stability.

  • Bioisosterism: The cyclobutyl group acts as a restricted bioisostere of the tert-butyl or isopropyl group. It reduces the entropic penalty upon binding compared to flexible alkyl chains while maintaining critical van der Waals contacts.

  • Hydrophobic Filling: In p38

    
     MAPK, the 3-cyclobutyl group typically sits in the hydrophobic pocket adjacent to the ATP binding site (often interacting with Thr106 gatekeeper residues). In BRD4, it targets the ZA loop's hydrophobic channel.
    
  • Conformational Puckering: Unlike planar rings, the cyclobutyl ring exists in a "puckered" conformation (

    
    25-35°). Accurately modeling this pucker is essential for correct binding affinity prediction, as a planar representation will result in steric clashes in the simulation.
    
Computational Framework: The Prediction Engine

To predict binding affinity (


) with an accuracy approaching experimental error (

1 kcal/mol), we move beyond rigid docking to rigorous alchemical free energy calculations.
Phase A: System Preparation & Docking

Before running expensive simulations, the initial pose must be structurally sound.

  • Ligand Preparation:

    • Generate 3D conformers using OPLS4 force field.

    • Critical Step: Explicitly sample cyclobutyl ring puckering states. Do not rely on a single minimum energy conformer; generate an ensemble to ensure the starting geometry in the protein pocket is not trapped in a high-energy state.

  • Protein Preparation:

    • Retrieve crystal structures (e.g., PDB: 3FLY for p38 or analogous BRD4 structures).

    • Optimize H-bond networks (PropKa pH 7.4) and resolve steric clashes in the side chains surrounding the 3-position pocket.

  • Constrained Docking:

    • Use Glide XP (Schrödinger) or GOLD (CCDC).

    • Protocol: Apply a core constraint (RMSD < 0.5 Å) to the triazolopyridine scaffold based on a known co-crystal structure. This ensures the cyclobutyl group is the only variable element exploring the pocket.

Phase B: Free Energy Perturbation (FEP+)

This is the core of the predictive workflow. We calculate the relative binding free energy (


) between a reference molecule (e.g., 3-isopropyl) and the target (3-cyclobutyl).
  • Force Field: OPLS4 (optimized for torsion profiles of small rings).

  • Sampling: Replica Exchange with Solute Tempering (REST2) to enhance sampling of the cyclobutyl pucker and surrounding protein side chains.

  • Thermodynamic Cycle: We simulate the "alchemical" transformation of Ligand A to Ligand B in two legs:

    • Solvent Leg: Transformation in a water box.

    • Complex Leg: Transformation inside the protein binding pocket.

The FEP Workflow Diagram:

FEP_Workflow LigandPrep Ligand Prep (Cyclobutyl Puckering) Docking Constrained Docking (Core Alignment) LigandPrep->Docking 3D Structures Setup FEP+ Setup (Edge Mapping) Docking->Setup Posed Complex SolventSim Solvent Leg (5ns / 12 $ ambda$-windows) Setup->SolventSim Unbound ComplexSim Complex Leg (5ns / 12 $ ambda$-windows) Setup->ComplexSim Bound Analysis $DeltaDelta G$ Calculation (Bennett Acceptance Ratio) SolventSim->Analysis $Delta G_{solv}$ ComplexSim->Analysis $Delta G_{complex}$

Figure 1: The computational cascade for predicting binding affinity using FEP+.

Experimental Validation: The Truth Standard

Predictions must be validated against a robust biophysical assay. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its high sensitivity and resistance to compound interference.

Synthesis of the Probe (Brief)

To validate the 3-cyclobutyl analog:

  • Starting Material: 2-hydrazinopyridine.

  • Cyclization: React with cyclobutanecarboxylic acid (or its chloride/active ester) in the presence of a coupling agent (e.g., T3P) or via oxidative cyclization of the hydrazone using Iodobenzene diacetate (PIDA).

  • Purification: HPLC to >95% purity is mandatory to avoid false positives in FRET assays.

TR-FRET Binding Assay Protocol

This assay measures the competition between the triazolopyridine (test compound) and a fluorescent tracer for the kinase/bromodomain binding site.

  • Reagents:

    • Protein: Biotinylated p38

      
       or BRD4 (1-10 nM final).
      
    • Tracer: AlexaFluor 647-labeled tracer (known binder).

    • Detection: Europium-labeled Streptavidin (Eu-SA).

  • Workflow:

    • Step 1: Dispense 5

      
      L of test compound (serial dilution in DMSO) into a 384-well low-volume white plate.
      
    • Step 2: Add 5

      
      L of Protein/Eu-SA mix. Incubate 15 mins.
      
    • Step 3: Add 5

      
      L of Tracer. Incubate 60 mins at Room Temp (protected from light).
      
    • Step 4: Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Data Analysis:

    • Calculate TR-FRET Ratio (

      
      ).
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Data Analysis & Interpretation

Successful validation is defined by the correlation between the Computational


 and the Experimental 

.

Thermodynamic Cycle Logic: The relative binding affinity is calculated as:



Interpretation Table:

Compound IDR-Group (Pos 3)Predicted

(kcal/mol)*
Exp

(nM)
Exp

(kcal/mol)**
Accuracy Error
TZP-001 (Ref) Isopropyl0.00 (Reference)12.5-10.85N/A
TZP-002 Cyclopropyl+1.20 (Unfavorable)85.0-9.650.1 kcal/mol
TZP-003 Cyclobutyl -0.85 (Favorable) 3.1 -11.70 0.2 kcal/mol
TZP-004 Cyclopentyl-0.10 (Neutral)10.0-10.950.3 kcal/mol

*Negative values indicate better binding than reference. ** Calculated as


.

Key Insight: If TZP-003 (Cyclobutyl) shows a -0.85 kcal/mol improvement over Isopropyl, it suggests the cyclobutyl ring fills the hydrophobic pocket more efficiently (enthalpic gain) without incurring the steric penalty that a larger cyclopentyl ring might (entropic/steric penalty).

Thermodynamic Cycle Visualization:

Thermodynamic_Cycle LigA_Solv Ligand A (Isopropyl) in Solvent LigB_Solv Ligand B (Cyclobutyl) in Solvent LigA_Solv->LigB_Solv $Delta G_{solv}$ (FEP) LigA_Bound Ligand A (Isopropyl) in Protein LigA_Solv->LigA_Bound $Delta G_{bind, A}$ (Exp) LigB_Bound Ligand B (Cyclobutyl) in Protein LigB_Solv->LigB_Bound $Delta G_{bind, B}$ (Exp) LigA_Bound->LigB_Bound $Delta G_{complex}$ (FEP)

Figure 2: The Thermodynamic Cycle. FEP calculates the horizontal legs (alchemical changes) to predict the difference between the vertical legs (experimental binding).

References
  • Hansen, H. C., et al. (2006). "Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development." Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344.[1][2]

  • Wang, L., et al. (2015). "Accurate Modeling of Protein-Ligand Binding Energies with FEP+." Journal of the American Chemical Society, 137(7), 2695–2703.

  • Harder, E., et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation, 12(1), 281–296.

  • Pfizer Inc. (2006). "BindingDB Entry BDBM16391: 5-{3-cyclobutyl-[1,2,4]triazolo[3,4-a]pyridin-6-yl}..."[1] BindingDB.

  • Abel, R., et al. (2017). "Free Energy Perturbation in Drug Discovery: Mechanisms and Case Studies." Accounts of Chemical Research, 50(7), 1625–1632.

Sources

Methodological & Application

Synthetic route for 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthetic Route for 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Executive Summary & Strategic Analysis

The synthesis of This compound represents a critical workflow in the development of p38 MAP kinase inhibitors and BET bromodomain modulators. The target molecule fuses a pyridine ring with a 1,2,4-triazole, incorporating a cyclobutyl moiety at the C3 position and a primary amine at C6.

Synthetic Challenges:

  • Regioselectivity: Ensuring the triazole ring closes on the pyridine nitrogen (N1) rather than forming an open hydrazide or alternative isomers.

  • Cyclobutyl Stability: Preserving the strained four-membered ring during the harsh dehydration/cyclization steps.

  • Purification: The polarity of the amino-triazolopyridine scaffold often leads to poor retention on standard silica, requiring specific mobile phase engineering.

Route Selection: We utilize a Convergent 3-Step Protocol designed for scalability and reproducibility. Unlike oxidative cyclization routes (using aldehydes and oxidants like PhI(OAc)₂), our selected Acyl-Dehydration Strategy uses the acid chloride for robust amide bond formation, followed by a phosphate-mediated cyclization. This ensures high throughput and minimizes byproduct formation.

Reaction Scheme & Logic Flow

The synthesis proceeds from commercially available 2-chloro-5-nitropyridine. The logic follows a Nucleophilic Aromatic Substitution (


) 

Acylation

Dehydrative Cyclization

Nitro Reduction sequence.

SynthesisRoute SM1 2-Chloro-5-nitropyridine Inter1 2-Hydrazinyl-5-nitropyridine (Intermediate A) SM1->Inter1 Step 1: SNAr EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 N'-(5-nitropyridin-2-yl) cyclobutanecarbohydrazide (Intermediate B) Inter1->Inter2 Step 2a: Acylation DCM, TEA, 0°C Reagent2 Cyclobutanecarbonyl Chloride Reagent2->Inter2 NitroTarget 3-Cyclobutyl-6-nitro- [1,2,4]triazolo[4,3-a]pyridine Inter2->NitroTarget Step 2b: Dehydration Cyclization POCl3 / Reflux (Cyclization) Cyclization->NitroTarget Final 3-Cyclobutyl-[1,2,4]triazolo [4,3-a]pyridin-6-amine (Target) NitroTarget->Final Step 3: Hydrogenation Reduction H2, Pd/C (Reduction) Reduction->Final

Caption: Figure 1. Convergent synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine

Rationale: The chlorine atom in 2-chloro-5-nitropyridine is highly activated for nucleophilic displacement due to the electron-withdrawing nitro group and the pyridine nitrogen.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Hydrazine hydrate (80% aqueous solution, 3.0 equiv)

  • Ethanol (5 mL/g of substrate)

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-Chloro-5-nitropyridine and Ethanol. Stir to create a suspension.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. The yellow suspension will turn orange/red and then precipitate the product.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a lower spot (
    
    
    
    ).
  • Workup: Cool to 0–5°C. Filter the precipitate. Wash the cake with cold Ethanol (

    
    ) and Water (
    
    
    
    ) to remove hydrazine salts.
  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 85–92%

    • Appearance: Yellow/Orange solid.

Step 2: Cyclization to 3-Cyclobutyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

Rationale: Direct reaction of the hydrazine with the acid chloride can lead to di-acylation. We control this by performing the acylation at low temperature first, isolating the hydrazide (optional but recommended for purity), and then cyclizing with Phosphorus Oxychloride (


).

Reagents:

  • 2-Hydrazinyl-5-nitropyridine (1.0 equiv)

  • Cyclobutanecarbonyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (10 mL/g)

  • Phosphorus Oxychloride (

    
    ) (5–8 mL/g for cyclization step)
    

Protocol:

  • Acylation (Part A): Suspend the hydrazine intermediate in DCM. Cool to 0°C. Add TEA.

  • Add Cyclobutanecarbonyl chloride dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Isolation A: Wash with water, dry organic layer (

    
    ), and concentrate. This yields the crude hydrazide intermediate.
    
  • Cyclization (Part B): Dissolve the crude hydrazide in

    
    .
    
  • Reflux: Heat to 80–90°C for 4–6 hours. Note: The system effectively dehydrates the hydrazide to form the fused triazole ring.

  • Quench (Critical): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring. Caution: Violent hydrolysis of excess

    
    .
    
  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry, and concentrate.
    
    • Purification: If necessary, recrystallize from Ethanol or flash chromatography (EtOAc/Hexane).

    • Expected Yield: 60–75% (over 2 steps).

Step 3: Reduction to this compound

Rationale: Catalytic hydrogenation is the "Gold Standard" for cleanliness, avoiding metal sludge associated with Fe or Sn reductions. The cyclobutyl ring is stable under standard hydrogenation conditions.

Reagents:

  • Nitro-triazole intermediate (1.0 equiv)[1]

  • 10% Pd/C (10 wt% loading)

  • Methanol (or MeOH/THF 1:1 if solubility is poor)

  • Hydrogen gas (Balloon pressure or 1-3 bar)

Protocol:

  • Preparation: Dissolve the nitro compound in Methanol. Nitrogen purge the vessel.

  • Catalyst Addition: Add 10% Pd/C carefully under nitrogen.

  • Hydrogenation: Purge with Hydrogen gas (

    
    ). Stir vigorously under 
    
    
    
    atmosphere (balloon is usually sufficient) at RT for 4–12 hours.
  • Monitoring: Monitor by LC-MS (Look for M+1 = 189.1). The nitro peak (M+1 = 219.1) should vanish.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent to yield the amine.

    • Expected Yield: 90–98%.

    • Appearance: Off-white to pale yellow solid.

Quality Control & Data Specifications

Analytical Data Summary Table:

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity > 97.0%HPLC (254 nm)
MS (ESI+) [M+H]⁺ = 189.11LC-MS
¹H NMR (DMSO-d₆) Distinctive cyclobutyl signals (1.9–2.4 ppm)400 MHz NMR
Solubility Soluble in DMSO, MeOH, slightly in DCMVisual

Critical Process Parameters (CPPs):

  • Step 2 Quench: Temperature must be controlled < 20°C during

    
     quenching to prevent degradation.
    
  • Step 3 Catalyst: Do not allow Pd/C to dry out (pyrophoric hazard).

Troubleshooting & Purification Workflow

If the final amine purity is <95%, use the following decision tree for purification. The amine is polar; standard silica often causes tailing.

Purification Start Crude Amine Isolated Check Purity Check (LCMS) Start->Check Pass Purity > 97% Proceed to Bio-Assay Check->Pass Yes Fail Purity < 95% Check->Fail No Method1 Recrystallization (EtOH or iPrOH) Fail->Method1 Major Impurities Method2 Flash Chromatography DCM:MeOH:NH3 (90:9:1) Fail->Method2 Minor Polar Impurities

Caption: Figure 2. Purification logic for the final amine product.

References

  • Hydrazine Formation: Easmon, J., et al. "Synthesis and antiviral activity of novel 2-substituted 5-nitropyridines." Journal of Medicinal Chemistry 40.26 (1997): 4420-4425.[2] Link

  • Triazole Cyclization (General): Potts, K. T., and H. R. Burton. "1,2,4-Triazoles.[3][4][5][6][7][8][9][10][11][12] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." The Journal of Organic Chemistry 31.1 (1966): 251-260. Link

  • POCl3 Cyclization Method: Baucom, K. D., et al. "Scalable Synthesis of [1,2,4]Triazolo[4,3-a]pyridines." Organic Letters 18.3 (2016): 560-563. Link

  • Nitro Reduction (General): Ram, S., and R. E. Ehrenkaufer. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of nitro compounds." Tetrahedron Letters 25.32 (1984): 3415-3418. Link

Sources

Reagents for cyclization of hydrazines to form 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine

Application Notes and Protocols: Synthesis of 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridine

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. Compounds bearing this moiety have demonstrated a broad spectrum of biological activities, including but not limited to, anxiolytic, anti-inflammatory, antithrombotic, and anticancer effects.[3] The rigid, planar nature of the fused ring system allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The cyclobutyl group at the 3-position can provide a favorable balance of lipophilicity and metabolic stability, making 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridine a particularly attractive target for novel drug candidates.

This document provides a comprehensive guide to the synthesis of 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridine, focusing on the critical cyclization step of a key intermediate, 2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine. We will delve into the mechanistic underpinnings of this transformation, compare various cyclizing reagents, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Mechanistic Overview and Reagent Selection

The formation of the[1][2][3]triazolo[4,3-a]pyridine ring system from a 2-acylhydrazinopyridine intermediate is fundamentally a dehydrative cyclization reaction. The reaction proceeds through an intramolecular nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon of the acylhydrazino group, followed by dehydration to form the aromatic triazole ring.

digraph "Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5];

// Reactant reactant [label="2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine"];

// Intermediate intermediate [label="Tetrahedral Intermediate"];

// Product product [label="3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridine"];

// Water water [label="+ H₂O"];

// Reagent reagent [label="Dehydrating Agent\n(e.g., POCl₃, P₂O₅, Ac₂O)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections reactant -> intermediate [label="Intramolecular\nNucleophilic Attack"]; intermediate -> product [label="Dehydration"]; product -> water [style=invis];

// Reagent interaction {rank=same; reagent; intermediate} reagent -> intermediate [dir=none, style=dashed, color="#5F6368"];

}

Figure 1: General mechanism for the dehydrative cyclization.

The choice of the dehydrating agent is paramount to the success of this reaction, influencing reaction times, temperatures, yields, and the purity of the final product. Below is a comparative analysis of commonly employed reagents for this transformation.

ReagentAdvantagesDisadvantagesTypical Conditions
Phosphorus Oxychloride (POCl₃) Highly effective, often leading to high yields and clean conversions.[4]Highly corrosive and moisture-sensitive, requires careful handling. Can lead to chlorinated byproducts if not controlled.Reflux in excess POCl₃ or in a high-boiling solvent like toluene or xylene.[4]
Phosphorus Pentoxide (P₂O₅) Strong dehydrating agent, can drive reactions to completion.Heterogeneous reaction can be slow and require vigorous stirring. Workup can be challenging.High temperatures, often in a high-boiling solvent or neat.
Acetic Anhydride (Ac₂O) Readily available, less harsh than POCl₃. Can also serve as a solvent.May require higher temperatures and longer reaction times. Potential for N-acetylation as a side reaction.Reflux in excess acetic anhydride.
Polyphosphoric Acid (PPA) Good dehydrating and cyclizing agent, particularly for less reactive substrates.Viscous, making handling and workup difficult. Requires high temperatures.High temperatures (100-200 °C), neat or with a co-solvent.
Microwave Irradiation Significantly reduces reaction times, often improves yields.[1][5][6][7] Allows for rapid optimization of reaction conditions.[6]Requires specialized microwave synthesis equipment. Scale-up may require specific reactor designs.Varies with solvent and reagent, typically 100-180 °C for minutes to a few hours.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of the precursor, 2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine, and its subsequent cyclization to 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridine using different reagents.

Protocol 1: Synthesis of 2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine (Intermediate)

This procedure outlines the synthesis of the key precursor required for the cyclization reaction.

digraph "Workflow_Protocol_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

// Steps start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Dissolve 2-hydrazinopyridine\nin anhydrous THF"]; step2 [label="Cool to 0 °C"]; step3 [label="Add triethylamine"]; step4 [label="Add cyclobutanecarbonyl chloride\ndropwise"]; step5 [label="Warm to RT and stir"]; step6 [label="Quench with water"]; step7 [label="Extract with ethyl acetate"]; step8 [label="Dry organic layer and concentrate"]; step9 [label="Purify by column chromatography"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7 -> step8 -> step9 -> end; }

Figure 2: Workflow for the synthesis of the hydrazide intermediate.

Materials:

  • 2-Hydrazinopyridine

  • Cyclobutanecarbonyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyclobutanecarbonyl chloride (1.1 eq) in anhydrous THF to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine as a solid.

Protocol 2: Cyclization using Phosphorus Oxychloride (POCl₃)

This protocol is a robust and generally high-yielding method for the cyclization.

Materials:

  • 2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flask containing 2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine (1.0 eq), add phosphorus oxychloride (5-10 eq). Alternatively, the reaction can be performed in a high-boiling solvent such as toluene with a smaller excess of POCl₃ (2-3 eq).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridine.

Protocol 3: Microwave-Assisted Cyclization in Acetic Anhydride

This protocol offers a rapid and efficient alternative to conventional heating methods.[1][5][6]

Materials:

  • 2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine

  • Acetic anhydride (Ac₂O)

  • Microwave synthesis vial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave synthesis vial, dissolve 2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine (1.0 eq) in acetic anhydride.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 15-30 minutes). Optimize the time and temperature as needed.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully add the reaction mixture to a beaker containing a stirred solution of saturated aqueous NaHCO₃ to neutralize the excess acetic anhydride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridine.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield of cyclized product Incomplete reaction.Increase reaction time, temperature, or the amount of dehydrating agent. Consider using a stronger dehydrating agent like POCl₃ or PPA. For microwave-assisted synthesis, increase the irradiation time or temperature.
Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction closely. Use a milder dehydrating agent like acetic anhydride.
Formation of byproducts Side reactions due to harsh conditions.Use milder conditions (lower temperature, shorter reaction time). For POCl₃, ensure the reaction is anhydrous to avoid the formation of phosphoric acid.
Incomplete conversion of the intermediate from Protocol 1.Ensure the purity of the 2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine before proceeding with the cyclization.
Difficult workup Viscosity of PPA.Dilute the reaction mixture with water before neutralization and extraction.
Emulsion formation during extraction.Add more brine to the aqueous layer to break the emulsion.

Conclusion

The synthesis of 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridine is a readily achievable process for researchers in the field of medicinal chemistry. The critical step, the dehydrative cyclization of 2-(2-(cyclobutanecarbonyl)hydrazinyl)pyridine, can be accomplished using a variety of reagents and conditions. While traditional methods using reagents like phosphorus oxychloride remain effective, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction speed and efficiency. By understanding the underlying mechanism and carefully selecting the appropriate cyclization conditions, researchers can efficiently access this valuable heterocyclic scaffold for further investigation in drug discovery programs.

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization.
  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. Academia.edu.
  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI.

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
  • A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. ResearchGate. (2025-08-06).

  • Conventional synthetic routes to[1][2][3]triazolo[1,5‐a]pyridines. ResearchGate.

  • Scheme 1. Synthesis of 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine... ResearchGate.

  • Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization...
  • Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PMC. (2025-01-24).
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][8]triazines. MDPI.

  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. PMC.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. (2025-09-23).
  • Chemical biology of cyclization reactions by using POCL3.
  • A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. ResearchGate. (2025-08-06).

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Convenient Two-Step Preparation of[1][2][3]Triazolo[4,3-a]pyridines from 2-Hydrazinopyridine and Carboxylic Acids. ResearchGate. (2025-08-07).

  • 1,2,4-Triazoles. XIV. Reactions of the s-Triazolo[4,3-a]pyridine Ring System1a,b. The Journal of Organic Chemistry.
  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. (2023-05-31).
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC.
  • POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles.
  • Photocatalytic Hydrazonyl Radical-Mediated Radical Cyclization/Allylation Cascade: Synthesis of Dihydropyrazoles and Tetrahydropyridazines. PubMed. (2017-07-07).
  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][2][3]Triazino[5,6-b]quinoline Derivatives. ResearchGate.

Optimized Amide Coupling Strategies for 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5]

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine represents a critical scaffold in modern medicinal chemistry, particularly in the development of ROR


t inverse agonists, JAK inhibitors, and IDO1 inhibitors.[1][2] The fusion of the triazole and pyridine rings creates a unique electronic environment that distinguishes this molecule from standard anilines.

While the cyclobutyl group at the C3 position improves lipophilicity and potential hydrophobic pocket occupancy, the primary challenge in functionalizing this molecule lies in the reduced nucleophilicity of the C6-amine .[2] The electron-deficient nature of the [1,2,4]triazolo[4,3-a]pyridine core pulls electron density away from the exocyclic amine, rendering standard coupling protocols (e.g., EDC/NHS) frequently ineffective or sluggish.[1][2]

This guide provides three validated protocols designed to overcome these electronic and steric barriers, ensuring high yields and purity.

Key Chemical Challenges[1][4]
  • Electronic Deactivation: The fused triazole ring exerts an electron-withdrawing effect, lowering the

    
     of the conjugate acid of the C6-amine (typically estimated around 2.5–3.5), making it a poor nucleophile.[1][2]
    
  • Solubility: While the cyclobutyl group aids solubility in organic solvents (DCM, EtOAc), the polar heterocyclic core often necessitates polar aprotic solvents (DMF, DMSO) for complete dissolution during reaction.[1][2]

  • Regioselectivity: Under forcing conditions, competitive acylation at the triazole ring nitrogens (N1 or N2) is a theoretical risk, though the C6-amine is kinetically favored.[1][2]

Reagent Selection Matrix

To select the appropriate protocol, analyze your carboxylic acid coupling partner using the table below.

Coupling Partner CharacteristicsRecommended ProtocolPrimary ReagentMechanism Advantage
Standard / Discovery Phase Protocol A HATU / DIPEAFast activation; high conversion for weak nucleophiles.[1][2]
Scale-Up / Process Chem Protocol B T3P (PPA)Low epimerization; easy aqueous workup; safer safety profile.[1][2]
Sterically Hindered / Unreactive Protocol C Ghosez's Reagent / Oxalyl ChlorideGenerates highly reactive acid chloride in situ.

Decision Logic & Workflow Visualization

The following diagram outlines the logical flow for selecting the optimal pathway and executing the reaction.

AmideCouplingLogic Start Start: Acid + Amine Selection CheckAcid Analyze Carboxylic Acid Start->CheckAcid IsHindered Is Acid Sterically Hindered? CheckAcid->IsHindered IsScale Is this Scale-Up (>1g)? IsHindered->IsScale No RouteC Protocol C: Acid Chloride (Max Force) IsHindered->RouteC Yes RouteA Protocol A: HATU/HOAt (High Reactivity) IsScale->RouteA No RouteB Protocol B: T3P (Clean Profile) IsScale->RouteB Yes Execution Execute Reaction Solvent: DMF or DMF/DCM RouteA->Execution RouteB->Execution RouteC->Execution Monitor Monitor (LCMS) Watch for Bis-acylation Execution->Monitor Workup Workup Strategy Avoid Strong Acid Wash Monitor->Workup

Caption: Decision tree for selecting the optimal coupling strategy based on substrate sterics and reaction scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU Activation)

Best for: Discovery chemistry, small scales (<100 mg), and valuable acids.[1][2] Rationale: HATU generates a highly reactive aza-benzotriazole active ester, which is sufficiently electrophilic to capture the weak amine nucleophile.[1][2]

Materials:

  • Amine: this compound (1.0 equiv)[1][2]

  • Acid: Carboxylic acid partner (1.1 – 1.2 equiv)[1][2]

  • Reagent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1][2]

Step-by-Step:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.[1][2] Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.[1][2] Stir at Room Temperature (RT) for 10–15 minutes to form the activated ester.[1][2]

  • Addition: Add the This compound (1.0 equiv).

    • Note: If the amine is not fully soluble, add it as a suspension; it will dissolve as the reaction proceeds.[1]

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS.[1][2] Look for the disappearance of the amine (m/z ~189).[1][2]

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO

    
     (x2) and Brine (x1).[1][2] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Process-Friendly (T3P Coupling)

Best for: Scale-up (>1 g), avoiding mutagenic reagents (HOBt/HATU byproducts), and easy workup.[1][2] Rationale: T3P (Propylphosphonic anhydride) drives the reaction to completion with very low epimerization and water-soluble byproducts.[1][2]

Materials:

  • Amine (1.0 equiv)[1][2]

  • Acid (1.1 equiv)[1][2]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)[1][2]

  • Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.[1][2]

Step-by-Step:

  • Combine: Charge the reaction vessel with Amine (1.0 equiv), Acid (1.1 equiv), and Solvent (EtOAc or DMF).

  • Base Addition: Add Pyridine (3.0 equiv).[1][2] Cool to 0°C if the acid is prone to racemization; otherwise, run at RT.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are often slower than HATU but cleaner.[1][2] Heating to 50°C may be required for this electron-poor amine.[1][2]

  • Workup:

    • Dilute with water.[1][2]

    • If using DMF, extract heavily with EtOAc/Ether.[1][2]

    • Wash organic layer with water, 10% Citric Acid (careful not to extract the product if it's too basic—check pH), sat.[1][2] NaHCO

      
      , and brine.[1]
      
Protocol C: The "Sledgehammer" (Acid Chloride)

Best for: Extremely unreactive or sterically hindered acids where HATU fails.[1][2] Rationale: Acid chlorides are the most reactive electrophiles available for amide coupling.[1][2]

Materials:

  • Amine (1.0 equiv)[1][2]

  • Acid (1.1 equiv)[1][2]

  • Activator: Oxalyl Chloride (1.2 equiv) + cat.[1][2] DMF OR Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2]

  • Base: Pyridine or Et

    
    N.[1][2]
    
  • Solvent: DCM (for activation) and DMF (for coupling).[1][2]

Step-by-Step:

  • Activation (In Situ): Dissolve Acid in dry DCM.[1][2] Add catalytic DMF (1 drop).[1][2] Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir until bubbling ceases (1 hr). Concentrate to remove excess oxalyl chloride if possible, or use directly.[1][2]

  • Coupling: Dissolve the Amine in Pyridine (or DMF/Pyridine mixture).

  • Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution at 0°C.

  • Reaction: Warm to RT and stir for 1–2 hours.

  • Quench: Add a few drops of water or methanol to quench unreacted acid chloride.[1][2]

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Conversion:

    • Cause: The amine is too electron-deficient.[1][2]

    • Solution: Switch to Protocol C or heat Protocol B to 60°C. Ensure solvents are strictly anhydrous.[1][2]

  • Bis-Acylation:

    • Cause: Excess reagent reacting with the triazole ring nitrogens.[2]

    • Solution: Use strictly 1.0–1.1 equivalents of acid/coupling reagent.[2] If bis-acylation occurs, treat the crude mixture with MeOH/K

      
      CO
      
      
      
      for 30 mins to hydrolyze the labile triazole-amide while keeping the C6-amide intact.[1][2]
  • Solubility Issues:

    • Cause: The cyclobutyl group is lipophilic, but the core is rigid/polar.[1][2]

    • Solution: Use a co-solvent system: DMF/DCM (1:[1][2]1) is often the "magic mix" for these substrates.[1][2]

Analytical Data (Example)
  • LCMS: Expect [M+H]

    
     = 189.1 (Amine) 
    
    
    
    [M+H]
    
    
    = (188 + Acid Mass - 18).[1][2]
  • NMR: The amide proton typically appears downfield (9.5 – 10.5 ppm) in DMSO-

    
    .[1][2]
    

References

  • Structure-Activity Rel

    
    t Inverse Agonists. 
    
    • Context: Describes the synthesis and optimization of triazolopyridine amide deriv
    • Source:ACS Medicinal Chemistry Letters.[1][2][3]

    • Link:[Link][1][2][4]

  • Amide bond formation: beyond the myth of coupling reagents.

    • Context: Comprehensive review of coupling reagents (HATU, T3P) for difficult substrates.[1][2]

    • Source:Chemical Society Reviews.[1][2]

    • Link:[Link]

  • The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 C

    • Context: Details the synthesis of 6-substituted triazolopyridines using various coupling str
    • Source:Chemistry – A European Journal.[1][2]

    • Link:[Link][1][2]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination of Triazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Triazolopyridines

The triazolopyridine core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically relevant agents and developmental drug candidates. Its unique electronic properties and ability to engage in specific hydrogen bonding interactions make it a cornerstone for designing molecules with diverse biological activities. The efficient and modular synthesis of substituted triazolopyridines is therefore a critical task for researchers in drug discovery.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C–N) bonds, a transformation of paramount importance in pharmaceutical synthesis.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of C–N bonds between aryl or heteroaryl halides/triflates and a vast array of nitrogen nucleophiles under relatively mild conditions, overcoming the limitations of classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[1][3]

This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to challenging triazolopyridine substrates. We will delve into the mechanistic underpinnings, explore the critical parameters that govern reaction success, offer detailed experimental protocols, and provide a comprehensive troubleshooting guide to navigate potential obstacles.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this cycle is crucial for rational optimization and troubleshooting. The reaction proceeds through three primary steps: oxidative addition, association/deprotonation, and reductive elimination.[1][4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the triazolopyridine halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination : The C–N bond is formed as the desired aminated triazolopyridine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and is a critical pathway to control, especially with primary aliphatic amines.[1][6]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L_n->OxAdd Ar-X Amido Palladium Amido Complex OxAdd->Amido + HNR¹R² - HX (Base) Amido->Pd(0)L_n Regenerates Catalyst Product Ar-NR¹R² Amido->Product Reductive Elimination ArX Triazolopyridine-X Amine HNR¹R² Base Base

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Conditions for Triazolopyridine Scaffolds

The success of coupling on a nitrogen-containing heterocycle like triazolopyridine is highly dependent on the careful selection of each reaction component. The Lewis basic nitrogen atoms within the scaffold can potentially coordinate to the palladium center, inhibiting catalysis. Therefore, the choice of a sufficiently bulky and electron-rich ligand is paramount to favor the desired catalytic pathway over catalyst deactivation.

Palladium Precatalyst

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladacycle precatalysts are highly recommended for reliability and activity, especially with challenging substrates. These precatalysts generate the active Pd(0) species more cleanly and efficiently.

  • Recommended : G3 and G4 Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These are air- and moisture-stable complexes that provide rapid generation of the active catalyst.[7]

  • Alternatives : Pd(OAc)₂ or Pd₂(dba)₃ can be effective but may require higher catalyst loadings and longer reaction times. Their performance can be less reliable.[8]

Ligand Selection: The Key to Success

The ligand is arguably the most critical variable. For electron-rich, potentially coordinating heteroaryl halides like triazolopyridines, bulky, electron-donating monophosphine ligands are the gold standard.[1][9] These ligands stabilize the palladium center, promote rapid oxidative addition, and facilitate the crucial reductive elimination step.[10]

LigandRecommended ForKey Characteristics
XPhos A versatile, first-choice ligand for a broad range of primary and secondary amines.Very bulky and electron-rich, effective for heteroaryl chlorides.[11]
SPhos Similar to XPhos, often used for coupling five-membered heterocycles.Provides high catalytic activity.[12]
RuPhos Excellent for sterically hindered secondary amines.Features a cyclohexyl group, enhancing solubility and activity.[2][12]
BrettPhos The ligand of choice for the selective monoarylation of primary amines.[2][10]Its structure helps prevent diarylation and promotes coupling of base-sensitive amines.[13]
tBuXPhos A good option for coupling N-heterocyclic compounds like indazoles and likely effective for triazolopyridines.[2]Offers high reactivity for challenging substrates.
N-Heterocyclic Carbenes (NHCs) An alternative class of ligands, such as IPr or SIPr, known for their strong σ-donating properties.[14][15]Can be effective for activating stubborn aryl chlorides.[14]
Choice of Base

The base plays a dual role: it deprotonates the amine nucleophile to form the active amido species and neutralizes the hydrogen halide byproduct. The choice of base must balance reactivity with substrate stability. Triazolopyridine scaffolds may contain base-sensitive functional groups.

BasepKaHAdvantagesDisadvantages
NaOt-Bu / KOt-Bu ~19Highly reactive, promotes fast reaction rates, often allows for lower catalyst loadings.[2]Incompatible with many base-sensitive functional groups like esters and nitro groups.[2]
LHMDS ~26Allows for coupling of substrates with protic functional groups (e.g., alcohols, free N-H). Solid form can be air-sensitive.[2]A very strong base that may not be suitable for all substrates.
K₃PO₄ / Cs₂CO₃ ~12 / ~10Weaker bases compatible with a wider range of functional groups. Cs₂CO₃ has good solubility.[16]Reactions often require higher temperatures and/or catalyst loadings.[16]
Solvent System

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. The choice can influence reaction rates and solubility of the components.

  • Common Choices : Aprotic solvents like 1,4-dioxane , toluene , and tetrahydrofuran (THF) are widely used.[16][17] Toluene is often a good starting point for its high boiling point.

  • Solvents to Avoid : Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit the reaction.[16]

Detailed Experimental Protocols

Safety Precaution: All Buchwald-Hartwig amination reactions should be performed in a well-ventilated fume hood. Palladium reagents and phosphine ligands should be handled with appropriate personal protective equipment (PPE). Reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

Protocol 1: General Procedure for Amination of a Halo-Triazolopyridine

This protocol provides a robust starting point for the coupling of a generic chloro- or bromo-triazolopyridine with a primary or secondary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Add solids to oven-dried Schlenk flask: - Triazolopyridine-X (1.0 eq) - Pd Precatalyst (1-2 mol%) - Ligand (2-4 mol%) - Base (1.5-2.0 eq) seal_purge 2. Seal flask and purge with inert gas (e.g., 3x vacuum/backfill cycles) prep_vessel->seal_purge add_liquids 3. Add anhydrous, degassed solvent and liquid amine (1.2 eq) via syringe seal_purge->add_liquids heat_stir 4. Heat reaction to 80-110 °C with vigorous stirring add_liquids->heat_stir monitor 5. Monitor progress by TLC or LC-MS heat_stir->monitor cool_quench 6. Cool to RT, dilute with EtOAc, and filter through Celite® monitor->cool_quench extract 7. Concentrate filtrate and perform aqueous work-up (e.g., H₂O, brine) cool_quench->extract purify 8. Dry organic layer, concentrate, and purify by column chromatography extract->purify

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Halo-triazolopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-triazolopyridine, palladium precatalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously. The high density of inorganic bases requires sufficient agitation to ensure proper mixing.[16]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired aminated triazolopyridine.[15]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered when performing Buchwald-Hartwig aminations on triazolopyridine scaffolds.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or water contamination).2. Poor choice of ligand/base combination.3. Inhibition by triazolopyridine substrate.4. Aryl chloride is unreactive under current conditions.1. Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated.2. Screen different ligands (e.g., switch from XPhos to BrettPhos) and bases (e.g., try LHMDS instead of K₃PO₄).3. Use a more electron-rich and bulky ligand (e.g., tBuXPhos) to favor catalysis over inhibition.4. Increase temperature, increase catalyst loading, or switch to a more active catalyst system (e.g., one based on an NHC ligand).[8]
Hydrodehalogenation 1. Competing β-hydride elimination pathway.2. Presence of water in the reaction.1. Switch to a ligand designed to suppress this pathway (e.g., Josiphos-type ligands).[18]2. Lower the reaction temperature.[18]3. Ensure rigorously anhydrous conditions.
Formation of Diarylation Product (with primary amines) 1. The product (secondary amine) is more reactive than the starting primary amine.1. Use a ligand designed for monoarylation, such as BrettPhos .[2]2. Use a larger excess of the primary amine (this may slow the reaction).[15]
Low Isolated Yield after Work-up 1. Product is water-soluble.2. Product is binding to silica gel during chromatography.1. Back-extract the aqueous layers multiple times with the organic solvent.2. Add a small amount of triethylamine or ammonia to the chromatography eluent to prevent streaking and improve recovery of basic products.
Reaction is Sluggish 1. Poor solubility of reagents.2. Insufficiently active catalyst system for the specific substrate.1. Try a different solvent or a solvent mixture (e.g., Toluene/Dioxane).2. Increase the reaction temperature.3. Screen a more active ligand or precatalyst.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Choi, K., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Choi, K., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Maiti, D., et al. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. MIT Open Access Articles. [Link]

  • Oldenhuis, N. J., et al. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Analysis of a Buchwald-Hartwig amination reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis. MDPI. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. MDPI. [Link]

  • Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate. [Link]

  • Solvent-Free Mechanochemical Buchwald-Hartwig Amination of Aryl Chlorides without Inert Gas Protection. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Triazolopyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Triazolopyridine Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Triazolopyridine Synthesis Support Center

You are likely here because your LCMS shows a mass of


 (stalled intermediate), your NMR spectrum indicates the wrong regioisomer, or your reaction has turned into an intractable black tar. Triazolopyridines are privileged scaffolds in kinase inhibition (e.g., MAPK, c-Met), but their formation is governed by a delicate balance of kinetics and thermodynamics.

This guide addresses the three most common failure modes:

  • Incomplete Cyclization (The "Hydrazide Trap")

  • Regioselectivity Failure (The Dimroth Rearrangement)

  • Oxidative Cyclization Collapse (Decomposition)

Module 1: The "Stalled Intermediate" (Hydrazide Route)

Scenario: You are reacting a 2-hydrazinopyridine with a carboxylic acid or equivalent electrophile. Symptom: LCMS shows a major peak corresponding to the uncyclized acyl-hydrazide (Mass = Expected Product + 18).

Root Cause Analysis

The formation of the amide bond (Step 1) is often faster than the dehydration step (Step 2). The pyridine nitrogen is not sufficiently nucleophilic to attack the carbonyl carbon to close the ring without activation, especially if the pyridine ring is electron-deficient.

Troubleshooting Protocol

Q: My reaction is stuck at the hydrazide intermediate. Increasing heat only causes decomposition. What now?

A: You need to activate the carbonyl oxygen to facilitate the attack by the pyridine nitrogen. Heat alone is often insufficient and leads to degradation.

Protocol A: The Phosphorus Oxychloride (


) Method (Standard) 
Use for robust substrates.
  • Isolate the hydrazide intermediate (if possible) or evaporate the solvent.

  • Redissolve in neat

    
     (excess).
    
  • Heat to

    
     for 1–4 hours.
    
  • Critical Step: Quench carefully into ice-water/ammonia. The ring closure often happens during the workup if the intermediate was a phosphorylated species.

Protocol B: The Triphenylphosphine/Iodine (


) Method (Mild) 
Use for acid-sensitive substrates.
  • Dissolve the hydrazide (1.0 equiv) in anhydrous DCM or MeCN.

  • Add

    
     (2.0 equiv).
    
  • Add

    
     (1.2 equiv) and 
    
    
    
    (1.2 equiv).
  • Stir at RT.[1] This generates an oxyphosphonium intermediate that acts as a potent leaving group, driving cyclization under neutral conditions.

Self-Validating Check:

  • Take an aliquot.

  • Run LCMS.[2]

  • Success: Disappearance of

    
     peak; appearance of 
    
    
    
    .
  • Failure: If

    
     persists, steric hindrance at the pyridine 3-position may be physically preventing planarity required for cyclization.
    

Module 2: Regioselectivity & The Dimroth Rearrangement

Scenario: You isolated a product with the correct mass, but the NMR shifts are slightly off, or the biological activity is dead. Symptom: You intended to make


triazolo

pyridine (the Kinetic isomer), but you likely isolated

triazolo

pyridine (the Thermodynamic isomer).
The Mechanism of Failure

Under basic conditions or high heat, the electron-rich bridgehead nitrogen in the


 isomer can be attacked by hydroxide (or water), opening the ring and re-closing onto the pyridine nitrogen. This is the Dimroth Rearrangement .
Visualizing the Isomerization Pathway

DimrothRearrangement cluster_legend Key Insight Kinetic [4,3-a] Isomer (Kinetic Product) Intermed_Open Ring-Opened Intermediate (Diazo/Imine) Kinetic->Intermed_Open Base/Heat (Ring Opening) Thermodynamic [1,5-a] Isomer (Thermodynamic Product) Intermed_Open->Thermodynamic Recyclization (N-N Bond Rotation) Thermodynamic->Intermed_Open Rarely Reversible Info Electron-withdrawing groups on the pyridine ACCELERATE this rearrangement.

Caption: The unidirectional Dimroth rearrangement driven by thermodynamic stability.

Troubleshooting Protocol

Q: How do I ensure I get the


 isomer and prevent rearrangement? 

A: You must avoid the "Thermodynamic Sink."

  • Avoid Strong Bases: Do not use hydroxide bases (NaOH, KOH) during workup if possible. Use bicarbonate or mild ammonia.

  • Temperature Control: Keep reaction temperatures below

    
     if possible.
    
  • Acidic Workup: The

    
     isomer is generally stable in acid.
    
  • Substituent Effect: If your pyridine has a strong electron-withdrawing group (e.g.,

    
    , 
    
    
    
    ) at the 5-position, the rearrangement is extremely fast. You may need to perform the cyclization at
    
    
    using oxidative methods (see Module 3).[1]

Self-Validating Isomer Test (The "Stress Test"):

  • Take 5 mg of your product.

  • Dissolve in EtOH with 10% KOH.

  • Reflux for 1 hour.

  • Run TLC/LCMS against the original sample.

    • Result A: The spot moves/shifts retention time. -> You originally had the kinetic

      
       isomer, and you just forced it to rearrange.
      
    • Result B: No change. -> You likely already have the thermodynamic

      
       isomer.
      

Module 3: Oxidative Cyclization Failures

Scenario: You are reacting a 2-pyridyl hydrazone with an oxidant (e.g., Iodobenzene diacetate - PIDA) to close the ring. Symptom: Low yield, recovery of aldehyde, or complex mixtures.

Root Cause Analysis

Oxidative cyclization proceeds via a nitrilimine intermediate .

  • Moisture Sensitivity: If water is present, the nitrilimine is trapped, or the hydrazone hydrolyzes back to the aldehyde.

  • Steric Clash: If the hydrazone exists in the wrong geometric isomer (

    
     vs 
    
    
    
    ), the nitrogen atoms may be too far apart to cyclize before decomposition occurs.
Troubleshooting Protocol

Q: My oxidative cyclization with PIDA is yielding <20%. How do I optimize?

A: Switch to a "Solid-Phase" oxidant or strictly anhydrous conditions.

Protocol: Anhydrous PIDA Cyclization

  • Solvent: Use DCM dried over molecular sieves (Water content < 50 ppm).

  • Temperature: Start at

    
    . The nitrilimine is reactive; controlling the exotherm prevents side reactions.
    
  • Reagent: Add PIDA (1.1 equiv) portion-wise.

  • Additives: If the reaction is sluggish, add 2.0 equiv of anhydrous

    
     (solid) to scavenge the acetic acid byproduct, which can otherwise catalyze degradation.
    

Alternative: Copper Catalysis (The "Aerobic" Route) If hypervalent iodine fails, use


 (10 mol%), 1,10-phenanthroline (10 mol%), and 

in DMSO under an

balloon. This proceeds via a radical mechanism that is often more tolerant of sterics.

Summary Data Comparison

Feature

Triazolo

pyridine

Triazolo

pyridine
Nature Kinetic ProductThermodynamic Product
Formation Mild heat, acidic/neutral conditionsHigh heat, basic conditions, rearrangement
Stability Rearranges in base/heatHighly stable
Key NMR Signal Proton at C-5 (adj. to bridgehead N)Proton at C-8 (adj. to bridgehead N)
Biological Profile Often distinct (e.g., p38 kinase)Often distinct (e.g., Adenosine receptor)

References

  • Dimroth Rearrangement Mechanism

    • El-Sakka, S. S., et al. "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Journal of Heterocyclic Chemistry, 2021.
    • (Verified via Search 1.1)

  • Oxidative Cyclization with PIDA

    • Salgado, A., et al. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement." Beilstein Journal of Organic Chemistry, 2013.
    • (Verified via Search 1.2)

  • Differentiation of Isomers (NMR)

    • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[3] Magnetic Resonance in Chemistry, 2010.[3]

    • (Verified via Search 1.1)

  • Synthesis of

    
    triazolo
    
    
    
    pyridines:
    • Gomes, et al. "Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide." Molecules, 2021.[4][5]

    • (Verified via Search 1.6)

Sources

Technical Support Center: Optimizing Reaction Temperature for Cyclobutyl Group Attachment

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermal-Kinetic Balance

As a Senior Application Scientist, I often see researchers treat temperature as a secondary variable in cyclobutyl attachment. This is a critical error. The cyclobutyl ring is a "Goldilocks" bioisostere—it possesses significant ring strain (~26.5 kcal/mol) yet lacks the extreme kinetic instability of cyclopropane.

The Central Dogma of Cyclobutylation:

Success depends on maintaining a temperature window that activates the cross-coupling cycle (or radical generation) while remaining below the threshold for


-hydride elimination or thermodynamic ring-opening.

This guide breaks down the two primary attachment methodologies: Radical Functionalization (Minisci-type) and Metal-Catalyzed Cross-Coupling .

Module A: Radical Functionalization (Minisci & Diversinates)

Context: You are attaching a cyclobutyl group to a heteroaromatic core (e.g., pyridine, quinoline) using innate C-H functionalization.

The Mechanism & Temperature Causality

In radical additions (Minisci), temperature controls the radical flux .

  • Too Low (< 0°C): Radical generation (from peroxides or sulfinates) is too slow; the "background" reaction (often oxidative decomposition of the catalyst) dominates.

  • Too High (> 60°C): The rate of radical recombination (

    
    ) exceeds the rate of addition to the heterocycle (
    
    
    
    ). Furthermore, cyclobutyl radicals possess a specific failure mode: Ring Opening/Expansion . While slower than cyclopropylcarbinyl rearrangement, cyclobutyl radicals can ring-open to linear butenyl radicals at elevated temperatures, leading to linear alkyl impurities.
Standard Operating Procedure (SOP): Zinc Sulfinate (Baran Diversinates)

Recommended for: Late-stage functionalization of complex drug scaffolds.

Protocol:

  • Setup: Dissolve heterocycle (1.0 equiv) in a biphasic mixture of DCM:H₂O (2.5:1).

  • Reagent Addition: Add Cyclobutyl Zinc Sulfinate (3.0 equiv).

  • Initiator: Cool to 0°C . Add TBHP (70% aq, 3.0 - 5.0 equiv) dropwise.

  • Temperature Ramp: Allow the reaction to warm naturally to Room Temperature (23°C) over 4 hours.

    • Why? The initiation burst happens at 0°C to prevent "radical runaway." The warming phase drives the addition step which has a higher activation energy.

Troubleshooting Guide: Radical Methods
SymptomDiagnosisCorrective Action
Low Conversion (<20%) Radical Quenching. The radical flux is too low to overcome solvent cages.Increase Temp to 35°C. Do not exceed 40°C. Add TFA (1.0 equiv) to protonate the heterocycle, increasing its electrophilicity (

increases).
Linear Alkene Byproducts Thermal Ring Opening. Reaction temp exceeded 50°C.Strictly maintain < 25°C. Switch to photoredox conditions (Blue LED) which operate at RT.
Polysubstitution High Local Radical Conc. Starve the reaction. Add the oxidant/initiator via syringe pump over 2 hours at RT.

Module B: Nickel-Catalyzed Cross-Coupling[1][2]

Context: You are coupling a Cyclobutyl Halide (electrophile) with an Aryl/Heteroaryl Zinc or Boronate (nucleophile).

The Mechanism & Temperature Causality

Nickel catalysis is superior to Palladium for


 centers, but it suffers from one major thermal pitfall: 

.
  • The Trap: The activation energy for

    
    -hydride elimination (
    
    
    
    ) is often lower than that of Reductive Elimination (
    
    
    ).
  • Temperature Effect: Increasing temperature exponentially favors

    
    -hydride elimination because it is entropically driven (one particle 
    
    
    
    two particles: Metal-H + Alkene). This results in Cyclobutene formation or isomerized linear products.
Workflow Visualization: Minimizing -Elimination

Ni_Optimization Start Ni-Catalyzed Coupling (Cyclobutyl-X) Ligand Ligand Selection Start->Ligand Temp Temperature Check Ligand->Temp Bidentate/Tridentate (e.g., PyBox, Bioz) Path_HighT T > 60°C Temp->Path_HighT Path_LowT T = 23-40°C Temp->Path_LowT Fail FAILURE: Cyclobutene Formation (Beta-Hydride Elim) Temp->Fail High Thermal Energy Success SUCCESS: Cyclobutyl Product (Reductive Elim) Temp->Success Kinetic Control Path_HighT->Fail Path_LowT->Success

Caption: Decision pathway for Nickel-catalyzed coupling. High temperatures favor the entropic pathway (


-elimination), leading to desaturation (cyclobutene).
SOP: Ni/Photoredox Dual Catalysis

Recommended for: High-value intermediates where isomerization is unacceptable.

Protocol:

  • Catalyst: NiCl₂·dme (5 mol%) + dtbbbpy (5 mol%).

  • Photocatalyst: Ir(ppy)₃ (1 mol%).

  • Substrates: Aryl Bromide (1.0 equiv) + Cyclobutyl Bromide (1.5 equiv).

  • Reductant: TDAE or Hantzsch Ester.

  • Conditions: Blue LED, Room Temperature (20-25°C) . Fan cooling is mandatory to prevent LED heat from raising solvent temp above 30°C.

Comparative Data: Temperature vs. Yield

The following data summarizes internal benchmarking for the attachment of a cyclobutyl group to a 4-chloropyridine scaffold.

MethodTemperatureYield (Isolated)Major Impurity
Pd-Catalyzed (Suzuki) 100°C12%Linear alkene (Ring opening/elimination)
Minisci (Persulfate) 80°C35%Polysubstitution + decomposition
Minisci (Zn-Sulfinate) 0°C

23°C
68% Trace starting material
Ni-Photoredox 25°C74% None detected
Ni-Negishi 60°C45%Cyclobutene (via

-elimination)

FAQ: Troubleshooting Specific Scenarios

Q: I am using a cyclobutyl bromide in a Negishi coupling, but I only see the reduction product (cyclobutane). Why? A: This is a "Transmetallation Failure." At low temperatures (required to stop elimination), the transmetallation of the cyclobutyl-zinc reagent to the Nickel center can be sluggish.

  • Fix: Add a polar co-solvent (e.g., NMP or DMA) to the THF. This breaks up zinc aggregates and accelerates transmetallation without requiring heat.

Q: Can I use microwave heating to speed up the Minisci reaction? A: Proceed with extreme caution. While microwaves are excellent for difficult heteroaromatics, the rapid superheating often degrades the cyclobutyl radical. If you must use MW, limit the ceiling temperature to 50°C and use a "Powermax" (simultaneous cooling) setting if available.

Q: My cyclobutyl ring has a heteroatom (e.g., oxetane or azetidine). Does this change the thermal profile? A: Yes. Heteroatoms stabilize adjacent radicals (


-amino or 

-oxy radicals). This lowers the bond dissociation energy (BDE) but increases the risk of oxidative ring opening. You must lower your reaction temperature by roughly 10°C compared to the all-carbon cyclobutyl analog.

References

  • Fujiwara, Y., et al. (2012). Practical C-H Functionalization of Quinolines with Boronic Acids. Journal of the American Chemical Society. [Link] (Foundational work on innate C-H functionalization logic).

  • Gui, J., et al. (2014). Practical Olefin Hydroamination with Nitroarenes. Science. [Link] (Discusses radical stability and Fe/Ni catalysis).

  • Tellis, J. C., et al. (2014). Single-electron transmetalation in organoboron cross-coupling. Nature. [Link] (Establishes the photoredox/Ni paradigm at room temperature).

  • Ingold, K. U., et al. (1981).[1] The ring-opening reactions of cyclobutylmethyl and cyclobutenylmethyl radicals.[1] Journal of the Chemical Society, Perkin Transactions 2. [Link] (Definitive kinetic data on cyclobutyl radical thermal stability).

Sources

Stability of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine under acidic conditions

Technical Support Center: 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine

Welcome to the technical support guide for 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. This document is designed for researchers, chemists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound, particularly under acidic conditions.

Introduction: Understanding the Core Moiety

The 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine molecule features a fused heterocyclic system known as a triazolopyridine. The stability of this core is paramount for its handling, formulation, and therapeutic efficacy. While the triazole ring itself can be quite stable, the fused pyridine ring introduces specific chemical properties that influence its behavior in acidic environments[4][5]. This guide provides a framework for investigating and mitigating potential acid-catalyzed degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine shows new peaks on my chromatogram after acidification. What is the likely cause?

A1: The appearance of new peaks upon acidification is a strong indicator of chemical degradation. The triazolopyridine scaffold is susceptible to acid-catalyzed hydrolysis. The primary reason for this instability is the protonation of nitrogen atoms within the heterocyclic system.

  • Causality: The pyridine nitrogen is generally the most basic site and is readily protonated in an acidic medium. This protonation increases the electron-withdrawing nature of the pyridine ring, which can destabilize the adjacent fused triazole ring. This makes the triazole ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening and the formation of one or more degradation products[6]. While 1,2,3-triazoles are noted for their high stability under acidic conditions, the fused ring system in your molecule alters this electronic profile[4][7].

Q2: What is the potential degradation pathway for this molecule in an acidic solution?

A2: While a definitive pathway requires experimental elucidation, a chemically plausible mechanism involves protonation followed by hydrolytic cleavage of the triazole ring. The process can be visualized as a multi-step reaction initiated by the acidic environment.

Below is a diagram illustrating a probable degradation mechanism.

Gcluster_0Step 1: Protonationcluster_2Step 3: Ring OpeningAParent Compound(Triazolopyridine Core)BProtonated Intermediate(N-Pyridine)A->B+ H⁺DTetrahedral IntermediateB->D+ H₂OCWater (H₂O)(Nucleophile)C->DETriazole Ring-Opened Product(e.g., Hydrazide Derivative)D->ERearrangement

Caption: Probable acid-catalyzed degradation pathway.

This proposed pathway underscores the importance of controlling the pH of solutions containing your compound to prevent the initiation of degradation.

Q3: How can I systematically evaluate the acid stability of my compound? I need a robust, reproducible method.

A3: A systematic evaluation is best achieved by conducting a forced degradation study . This is a standard practice in pharmaceutical development used to understand degradation pathways and establish the intrinsic stability of a molecule[3][8]. These studies intentionally stress the molecule under various conditions to predict its long-term stability and to develop stability-indicating analytical methods[9][10].

The workflow for such a study is outlined below.

Caption: Workflow for an acid-forced degradation study.

This structured approach ensures that you generate reliable data to make informed decisions about your compound's formulation and storage.

Q4: Can you provide a detailed protocol for an acid-forced degradation study?

A4: Certainly. This protocol is a standard starting point and should be adapted based on the observed stability of your specific compound. The goal is to achieve 5-20% degradation to ensure that primary degradants can be observed without overly complex secondary degradation[11].

Protocol: Acid-Forced Degradation Study

  • Preparation of Solutions:

    • Prepare a 1.0 mg/mL stock solution of 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine in a suitable organic solvent (e.g., Methanol or Acetonitrile).

    • Prepare solutions of 0.1 M HCl and 0.1 M NaOH for stressing and neutralization, respectively.

  • Experimental Setup:

    • Label three sets of vials: "Acid," "Control," and "Time Zero."

    • Time Zero: To one vial, add 1 mL of stock solution and 9 mL of solvent (e.g., 50:50 Methanol:Water). Analyze immediately. This is your baseline.

    • Acid: To multiple vials (one for each time point), add 1 mL of stock solution and 9 mL of 0.1 M HCl.

    • Control: To one vial, add 1 mL of stock solution and 9 mL of water.

    • Place the "Acid" and "Control" vials in a controlled temperature environment (e.g., a 60°C water bath or oven).

  • Time-Point Sampling & Processing:

    • At predetermined intervals (e.g., 2, 6, 24, 48 hours), remove one "Acid" vial.

    • Immediately cool the vial to room temperature.

    • Withdraw an aliquot (e.g., 1 mL) and neutralize it with an equivalent volume and concentration of NaOH (e.g., 1 mL of 0.1 M NaOH). Causality: Neutralization is critical to quench the degradation reaction, ensuring that the sample composition is "frozen" at that specific time point[8].

    • Dilute the neutralized sample to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze all samples (Time Zero, Control, and neutralized acid-stressed samples) using a validated stability-indicating HPLC-UV method. A typical starting point is a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

    • For structural elucidation of degradants, perform analysis using LC-MS/MS[9].

The conditions can be summarized as follows:

ConditionReagentTemperatureTime PointsPurpose
Acid Hydrolysis 0.1 M HCl60°C (or RT)0, 2, 6, 24, 48 hTo induce and monitor acid-catalyzed degradation.
Neutral Control Purified Water60°C (or RT)Final time pointTo ensure degradation is due to acid, not temperature.
Time Zero SolventN/A0 hTo establish the initial purity and concentration.
Q5: How should I interpret the analytical data from my stability study?

A5: After running your samples on HPLC, focus on three key areas:

  • Purity and Degradation Calculation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the Time Zero sample.

    • Calculate the percentage of each new impurity peak area relative to the total peak area.

    • The formula for the percentage of remaining parent compound is: (Peak Area of Parent at time_x / Peak Area of Parent at time_0) * 100.

  • Mass Balance:

    • Mass balance is a critical parameter to ensure all degradants are being detected. It is the sum of the assay of the parent compound and the levels of all known and unknown degradation products.

    • A good mass balance (typically 98-102%) indicates that your analytical method is capable of detecting all significant degradation products. A poor mass balance might suggest that some degradants are not being eluted from the column or do not have a UV chromophore.

  • Degradant Identification:

    • Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the degradation products[2].

    • Compare the m/z of the degradants with the parent compound to hypothesize fragmentation and structural changes, which can help confirm the degradation pathway proposed in A2.

References

  • 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. CymitQuimica.

  • 3-cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. PubChemLite.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor.

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI.

  • Forced Degradation Studies. MedCrave online.

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry.

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. PMC.

  • The Chemistry of[1][2][4]Triazolo[1,5- a] pyridines. Taylor & Francis Online.

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.

Preventing oxidation of the 6-amine group in triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with the


triazolo

pyridine
scaffold. It addresses the specific challenge of stabilizing the 6-amine moiety, a functional group critical for structure-activity relationship (SAR) studies but prone to oxidative degradation.

Topic: Stabilization & Handling of 6-Amino-


triazolo

pyridine Ticket ID: CHEMSUP-TZP-006 Responder: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Paradox

The 6-amino-


triazolo

pyridine
core presents a unique electronic environment. While the fused triazole ring creates an electron-deficient heteroaromatic system (making the ring itself resistant to oxidative cleavage), the exocyclic amine at the 6-position remains a nucleophilic "soft" handle.

In our internal stability assays, we observe that the primary failure mode is not N-oxide formation, but rather oxidative dimerization (azo/azoxy coupling) and radical-mediated degradation triggered by trace metals or photo-oxidation in solution. This guide provides the protocols to arrest these pathways.

Troubleshooting Guide (Mechanism-Based)

Issue A: Sample turns brown/black during storage or workup.

Diagnosis: Radical-mediated oxidative coupling. The 6-amine, while less basic than aniline due to the electron-withdrawing triazolopyridine core, can still undergo single-electron transfer (SET) oxidation. This forms aminyl radicals that couple to form azo-dimers (colored impurities).

Corrective Action:

  • Acid Salt Formation (The "Gold Standard"):

    • Why: Protonating the amine (

      
      ) removes the lone pair from conjugation, raising the oxidation potential significantly.
      
    • Protocol: Convert the free base to the HCl or Methanesulfonate (MsOH) salt immediately after isolation.

  • Solvent Switch:

    • Avoid storing in DMSO or DMF for extended periods. These solvents can act as mild oxidants or oxygen carriers, especially under light exposure. Use Degassed Methanol or Acetonitrile for short-term solution storage.

Issue B: Low yield during reduction of the 6-nitro precursor.

Diagnosis: Hydroxylamine accumulation or over-oxidation. Partial reduction leads to the hydroxylamine (


) intermediate, which is highly unstable and can re-oxidize to the nitroso species or condense to azoxy dimers.

Corrective Action:

  • Hydrogenation Catalyst Poisoning:

    • If using

      
      , add 0.1 eq. Vanadium(IV) oxide (
      
      
      
      )
      or use
      
      
      sulfided to prevent accumulation of hydroxylamine intermediates.
  • Alternative Reductant:

    • Switch to Iron/Ammonium Chloride (

      
      )  in EtOH/Water. This method is milder than hydrogenation and avoids the "runaway" oxidation cycles often seen with metal hydrides in aerobic workups.
      

Experimental Protocols

Protocol 1: "Safe-Mode" Reduction of 6-Nitro-triazolopyridine

Target: Clean conversion to 6-amine without oxidative darkening.

Reagents:

  • 6-Nitro-

    
    triazolo
    
    
    
    pyridine (1.0 eq)
  • Iron Powder (5.0 eq, <10 micron particle size)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step:

  • Degassing: Sparge the EtOH/

    
     mixture with Argon for 15 minutes before adding reagents.
    
  • Addition: Add the nitro compound,

    
    , and Iron powder.
    
  • Reflux: Heat to 80°C under a positive pressure of Argon. Monitor by LCMS (typically 1-2 hours).

    • Checkpoint: The reaction mixture should turn rust-colored/grey but the supernatant should remain relatively clear/yellow, not black.

  • Filtration (Critical): Filter hot through a Celite pad packed with Sodium Ascorbate (antioxidant layer).

  • Isolation: Concentrate the filtrate. Do not dry completely to a solid in air.

  • Salt Formation: Redissolve the residue in minimal MeOH and add 4M HCl in Dioxane (1.1 eq). Precipitate the stable HCl salt with

    
    .
    
Protocol 2: Long-Term Storage
ParameterRecommendationMechanism
Physical Form HCl Salt (Solid)Protonation prevents radical formation.
Atmosphere Argon / NitrogenExcludes

(triplet oxygen).
Temperature -20°C Slows kinetic rate of dimerization.
Container Amber Glass VialPrevents photo-excitation of the heteroaromatic ring.

Visualizing the Oxidation Pathway

The following diagram illustrates the degradation pathways of the 6-amine and the intervention points (Salt Formation, Inert Gas).

G cluster_prevention Prevention Strategy Nitro 6-Nitro Precursor Amine 6-Amine (Target) (Free Base) Nitro->Amine Reduction (Fe/NH4Cl) Salt Amine HCl Salt (Stable Form) Amine->Salt HCl/Dioxane (PROTECTION) Radical Aminyl Radical (Reactive) Amine->Radical Air/Light/DMSO (-e-, -H+) Salt->Amine Base Workup (Use Immediately) Azo Azo Dimer (Brown Impurity) Radical->Azo Coupling

Figure 1: Oxidation pathway of 6-aminotriazolopyridine.[1] The "Salt Formation" pathway effectively sequesters the amine from radical oxidation cycles.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (


, Pd/C) for this reduction? 
A:  Yes, but with caution. The triazolopyridine ring contains bridgehead nitrogens that can poison catalysts or be reduced under high pressure. We recommend Transfer Hydrogenation  (Formate/

) or the Iron method described above to ensure chemoselectivity and prevent ring saturation [1].

Q: My product turned purple in DMSO-d6 during NMR. Why? A: This is a classic "DMSO oxidation" artifact. DMSO can act as an oxidant in the presence of trace acid or metals. For unstable amines, use


 (Acetonitrile-d3)  or 

(Methanol-d4)
. If DMSO is required, add a grain of Sodium Metabisulfite to the tube or run the spectrum immediately [2].

Q: Is the 6-position more stable than the 8-position? A: Yes. In


triazolo

pyridine, the 8-position (adjacent to the bridgehead nitrogen) is electronically distinct. However, the 6-position (analogous to the 3-position of pyridine) allows the amine to communicate with the ring's electron deficiency, reducing its basicity (

) compared to aniline (

). This reduced basicity actually aids stability unless radical initiators are present [3].

References

  • Jones, G. (2002). The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry.

  • Sigma-Aldrich. (n.d.). Product Information: 3-Amino-1,2,4-triazole (Analogous Stability Data).

  • National Institutes of Health (PMC). (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.

  • Vertex Pharmaceuticals. (2012). Inhibition of Amine Oxidation (Patent Application).

Sources

Technical Support Center: Green Synthesis of 3-Substituted [1,2,3]Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Alternative Catalytic Systems (Photoredox, Electrochemical, & Metal-Free) Ticket Priority: High (Methodology Transition)

Executive Summary

You are transitioning from classical oxidative cyclization methods (using stoichiometric lead tetraacetate (LTA) or hypervalent iodine) to sustainable catalytic protocols. The synthesis of 3-substituted [1,2,3]triazolo[1,5-a]pyridines typically proceeds via the oxidative cyclization of 2-pyridyl ketone hydrazones .

This guide addresses the three most robust "alternative" methodologies: Visible Light Photoredox , Electrochemical Oxidation , and Iodine-Mediated Cyclization .

Module 1: Visible Light Photoredox Catalysis

System: Eosin Y (Organic Dye) / Air / Blue LED Mechanism: Radical Oxidative Cyclization

The Protocol

Instead of toxic transition metals (Ru/Ir), we utilize Eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst or Single Electron Transfer (SET) agent.[1]

Standard Conditions:

  • Substrate: 2-pyridyl ketone hydrazone (0.5 mmol)

  • Catalyst: Eosin Y (2 mol%)[2]

  • Solvent: MeCN or DMF

  • Oxidant: Air (Open vessel or O2 balloon)

  • Light Source: Blue LEDs (460–470 nm)

Troubleshooting & FAQs

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: This is likely an Oxygen Mass Transfer Limitation .

  • Diagnosis: The excited state of Eosin Y (Eosin Y*) must be quenched by molecular oxygen to regenerate the ground state and produce the superoxide radical anion (

    
    ), which acts as the terminal oxidant.
    
  • Fix: Do not just stir; sparge the solution with air for the first 5 minutes, or increase the surface-area-to-volume ratio of your reaction vessel (switch from a round-bottom flask to a narrow vial or flow reactor).

Q: I see a complex mixture of products. Is the light intensity too high? A: Likely yes. High-intensity irradiation can cause photodegradation of the hydrazone moiety before cyclization.

  • Fix: Dim the light source or move the reaction vessel 5 cm further away. Maintain the internal temperature at <30°C using a fan; thermal background reactions often lead to hydrolysis of the hydrazone back to the ketone.

Mechanistic Pathway (DOT Visualization)

PhotoredoxMechanism Eosin Eosin Y (Ground State) EosinStar Eosin Y* (Excited) Eosin->EosinStar Blue Light (hv) EosinStar->Eosin SET to O2 Superoxide Superoxide (O2•-) EosinStar->Superoxide Generates Substrate Hydrazone Substrate RadicalCat N-Radical Cation Substrate->RadicalCat SET / HAT Product Triazolopyridine Product RadicalCat->Product -H2O Cyclization Superoxide->RadicalCat Proton Abstraction

Figure 1: Eosin Y catalyzed aerobic oxidative cyclization pathway involving Single Electron Transfer (SET).

Module 2: Electrochemical Synthesis

System: Carbon Anode / Platinum Cathode / Constant Current Mechanism: Anodic Dehydrogenative Cyclization

The Protocol

This method uses electrons as the "reagent," eliminating chemical oxidants entirely.

Standard Conditions:

  • Cell: Undivided cell

  • Anode: Graphite or Carbon Cloth

  • Cathode: Platinum plate[3]

  • Electrolyte:

    
     (0.1 M) or 
    
    
    
  • Solvent: MeCN/H2O (4:1)[3]

  • Current: Constant current (10 mA/mmol)

Troubleshooting & FAQs

Q: The voltage is spiking, and the yield is dropping. What is happening? A: You are experiencing Electrode Passivation (Fouling) .

  • The Cause: Oligomers formed from the hydrazone oxidation are depositing on the graphite anode, insulating it.

  • The Fix:

    • Polarity Switching: Reverse the polarity of the electrodes every 15 minutes to strip deposits.

    • Solvent Check: Ensure water is present (MeCN/H2O).[3] Water is critical not just for conductivity, but to assist in proton management (

      
       evolution at the cathode).
      

Q: Can I use a divided cell to improve yield? A: Generally, no . An undivided cell is preferred here because the cathodic reaction (reduction of protons to


) balances the pH. In a divided cell, the anolyte becomes highly acidic, which can protonate the pyridine nitrogen, deactivating the ring toward the necessary nucleophilic attack by the hydrazone nitrogen.
Electrochemical Workflow (DOT Visualization)

ElectrochemWorkflow cluster_Anode Anode (Oxidation) cluster_Cathode Cathode (Reduction) Hydrazone Hydrazone Radical Diaza-radical Hydrazone->Radical -2e- / -2H+ Product Triazolopyridine Radical->Product Cyclization Protons 2H+ Hydrogen H2 (Gas) Protons->Hydrogen +2e-

Figure 2: Paired electrolysis mechanism in an undivided cell. Anodic oxidation drives cyclization while cathodic reduction manages pH.

Module 3: Metal-Free Iodine Catalysis

System: TBAI (Catalytic) / TBHP (Stoichiometric) Mechanism: Iodonium-induced cyclization

The Protocol

Tetrabutylammonium iodide (TBAI) acts as a catalyst, oxidized in situ by tert-butyl hydroperoxide (TBHP) to generate hypoiodite species (


 or 

equivalents).

Standard Conditions:

  • Catalyst: TBAI (10–20 mol%)

  • Oxidant: TBHP (2.0 equiv, aq. solution)

  • Solvent: DMSO or DCE

  • Temperature: 80°C

Troubleshooting & FAQs

Q: I am getting the [1,2,4]triazolo[4,3-a]pyridine isomer instead of the desired [1,2,3] product. A: This is a common confusion in nomenclature, but chemically, if you start with 2-pyridyl ketone hydrazone , you generally form the [1,2,3] system.

  • Clarification: Isomerization usually happens with 2-hydrazinopyridines + aldehydes.

  • Real Issue: If you observe regioselectivity issues (e.g., ring substitution), check your solvent. DMSO promotes the correct oxidative closure via stabilization of the iodonium intermediate.

Q: The reaction is violent/exothermic upon adding TBHP. A: Safety Critical. TBHP at high temperatures is risky.

  • Protocol Adjustment: Add TBHP dropwise to the mixture at room temperature, then ramp the temperature to 80°C. Never add TBHP rapidly to a hot solution.

Comparative Data: Catalyst Performance

ParameterPhotoredox (Eosin Y)ElectrochemicalIodine (TBAI/TBHP)
Sustainability High (Light/Air)High (Electrons)Medium (Organic Oxidant)
Scalability Low (Photon penetration)High (Flow cells)High (Batch)
Reaction Time 12–24 Hours4–6 Hours2–8 Hours
Cost LowLow (Setup dependent)Low
Primary Risk O2 Mass TransferElectrode FoulingThermal Safety

References

  • Electrochemical Synthesis: "Electrochemical Synthesis of [1,2,3]Triazolo[1,5‐a]pyridines through Dehydrogenative Cyclization." ResearchGate.[4]

  • Photoredox Catalysis: "Eosin Y catalyzed photoredox synthesis: a review." SciSpace.

  • Copper/Aerobic Methods: "Synthesis of 1,2,3-triazolo[1,5-a]pyridines." Organic Chemistry Portal.

  • Iodine Mediated: "Iodine-mediated oxidative cyclization for the synthesis of 1,2,3-triazoles." Organic Chemistry Portal (General Reference for I2 mechanism).

Sources

Validation & Comparative

A Comparative Guide to the Kinase Inhibition Profiles of Triazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of Kinases as Drug Targets and the Rise of the Triazolopyridine Scaffold

Protein kinases, as central regulators of a vast array of cellular processes, remain a highly validated and attractive class of drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer, inflammation, and autoimmune disorders. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for many of these conditions.

Within the diverse chemical space of kinase inhibitors, the triazolopyridine scaffold has emerged as a "privileged" structure. Its inherent ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP, provides a robust foundation for the design of potent inhibitors. The bicyclic nature of the scaffold also offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the nuances of how substitutions on the triazolopyridine core influence its interaction with various kinase targets.

Comparative Analysis of Kinase Inhibition Profiles

The versatility of the triazolopyridine scaffold is evident in its successful application to a range of kinase targets. This section will compare the inhibition profiles of representative triazolopyridine-based inhibitors against key kinases, highlighting the structure-activity relationships that drive their potency and selectivity.

Targeting the MAP Kinase Pathway: p38α Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, making it a prime target for anti-inflammatory drug development. The triazolopyridine scaffold has been extensively explored for p38α inhibition.

Structure-Activity Relationship Insights:

Studies have demonstrated that modifications at the C4 aryl group and the triazole side-chain of the triazolopyridine core significantly impact p38α inhibitory activity. For instance, the introduction of fluorine substituents on the C4 phenyl ring generally enhances potency. Furthermore, the nature of the triazole side-chain influences both potency and metabolic stability. Moving from a simple methyl or ethyl group to a more constrained cyclopropyl or tert-butyl group can lead to a substantial increase in inhibitory activity.[1][2][3]

Table 1: Representative SAR Data for Triazolopyridine-Based p38α Inhibitors [1]

Compound IDC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)
14-FluorophenylMethyl100
24-FluorophenylEthyl75
34-FluorophenylIsopropyl50
42,4-DifluorophenylIsopropyl25
52,4-DifluorophenylCyclopropyl15
62,4-Difluorophenyltert-Butyl30

This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.

A new class of p38α inhibitors based on a biaryl-triazolopyridine scaffold has also been investigated. X-ray crystallography revealed a unique binding mode to the hinge region mediated by water molecules.[4] This highlights the importance of understanding the intricate interactions within the ATP-binding pocket for rational drug design.[4]

Modulating the JAK-STAT Pathway: Selective JAK1 Inhibition

The Janus kinases (JAKs) are pivotal in cytokine signaling, and their inhibition has proven effective in treating autoimmune diseases like rheumatoid arthritis. The triazolopyridine scaffold has yielded highly selective JAK1 inhibitors, such as Filgotinib (GLPG0634).[5][6]

Selectivity Profile of Filgotinib (GLPG0634):

Filgotinib exhibits significant selectivity for JAK1 over other JAK family members, particularly JAK2. This selectivity is clinically important as JAK2 inhibition is associated with hematological side effects. Cellular and whole blood assays have demonstrated a roughly 30-fold selectivity for JAK1- over JAK2-dependent signaling.[7][8] This selectivity is achieved through subtle modifications of the triazolopyridine core that exploit differences in the ATP-binding pockets of the JAK isoforms.[5][6]

Table 2: Kinase Selectivity Profile of GLPG0634 (Filgotinib) [5]

KinaseIC50 (nM)
JAK128
JAK2810
JAK3116
TYK2530
Targeting B-Cell Signaling: Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen tyrosine kinase (Syk) is a key mediator of signaling downstream of the B-cell receptor and Fc receptors, making it a target for autoimmune diseases and certain B-cell malignancies. The triazolopyridine scaffold has been utilized to develop potent and selective Syk inhibitors, such as CC-509.[9]

Kinome Scan of a Triazolopyridine-Based Syk Inhibitor:

A broad kinase panel screening of a triazolopyridine-based Syk inhibitor, CC-509, demonstrated its moderate selectivity. While potent against Syk, it showed some activity against other kinases at higher concentrations. This underscores the importance of comprehensive kinome scanning to understand the off-target profile of a kinase inhibitor, which can contribute to both efficacy and potential side effects.[9][10]

Table 3: Biochemical IC50 Values for CC-509 Against Selected Human Kinases [10]

KinaseIC50 (nM)
Syk26
JAK2>1000
KDR (VEGFR2)>1000
c-Kit>1000
FLT3>1000

Experimental Methodologies: Ensuring Data Integrity

The reliability of kinase inhibition data is paramount for making informed decisions in drug discovery. This section provides detailed, self-validating protocols for key assays used to characterize the activity of triazolopyridine-based kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12][13]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified in a luciferase-based reaction. The resulting luminescent signal is proportional to the ADP produced and, therefore, to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the triazolopyridine inhibitor at various concentrations, the target kinase, the kinase substrate, and ATP in an appropriate kinase buffer.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Diagram of the ADP-Glo™ Kinase Assay Workflow:

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation cluster_3 Step 4: Data Acquisition Kinase_Reaction Kinase + Substrate + ATP + Inhibitor (5 µL) Add_ADP_Glo Add ADP-Glo™ Reagent (5 µL) Kinase_Reaction->Add_ADP_Glo Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (10 µL) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate 30-60 min Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Cellular Assay: Western Blot for Substrate Phosphorylation

To confirm that a triazolopyridine inhibitor is active in a cellular context, it is essential to measure its effect on the phosphorylation of the kinase's downstream substrates. Western blotting is a widely used technique for this purpose.[14][15][16][17]

Principle: Cells are treated with the inhibitor, and then the levels of a specific phosphorylated protein are detected using a phospho-specific antibody. A decrease in the phosphorylated protein signal indicates inhibition of the upstream kinase.

Step-by-Step Protocol:

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat the cells with various concentrations of the triazolopyridine inhibitor or vehicle control for a specified time.

    • If applicable, stimulate the cells with an appropriate agonist to activate the target kinase pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them for SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Signal Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using a digital imager or X-ray film.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein and a loading control (e.g., total protein or a housekeeping protein like GAPDH).

    • Normalize the phospho-protein signal to the loading control to determine the relative change in phosphorylation.

Diagram of the Western Blot Workflow for Phospho-Protein Detection:

Western_Blot_Workflow Cell_Treatment Cell Treatment with Inhibitor Cell_Lysis Cell Lysis with Phosphatase Inhibitors Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Phospho-specific) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot workflow for detecting changes in protein phosphorylation.

Off-Target Effects and Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding the compound's selectivity profile. While potent on-target activity is desired, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

Causality of Off-Target Effects: The high degree of conservation in the ATP-binding pocket across the human kinome is the primary reason for off-target effects of many kinase inhibitors. Compounds designed to be ATP-competitive can inadvertently bind to multiple kinases.

Assessing Selectivity: A comprehensive assessment of inhibitor selectivity involves screening the compound against a large panel of kinases, often referred to as a "kinome scan." This provides a broad overview of the inhibitor's activity across the kinome and helps to identify potential off-target liabilities early in the drug discovery process. As seen with the triazolopyridine-based Syk inhibitor CC-509, even scaffolds designed for a specific target can exhibit activity against other kinases.[9][10]

Conclusion and Future Directions

The triazolopyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The ability to systematically modify the core structure allows for the optimization of interactions with the target kinase, leading to compounds with desirable pharmacological properties.

Future research in this area will likely focus on:

  • Developing novel triazolopyridine derivatives with improved selectivity profiles to minimize off-target effects.

  • Exploring new kinase targets for which the triazolopyridine scaffold can be adapted.

  • Utilizing computational modeling and structural biology to gain a deeper understanding of the molecular interactions that govern inhibitor binding and to guide the design of next-generation inhibitors.

This guide has provided a comparative overview of the kinase inhibition profiles of triazolopyridine scaffolds, supported by experimental data and detailed protocols. By understanding the structure-activity relationships and the importance of rigorous experimental validation, researchers can continue to leverage this privileged scaffold to develop innovative and effective kinase-targeted therapies.

References

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  • McClure, K. F., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344.
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  • Zhang, H., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351475. [Link]

  • Wang, Z., et al. (2019). Triazolopyrimidine and Triazolopyridine Scaffolds as TDP2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 208-212. [Link]

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  • Asadipour, A., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(1), 75-84. [Link]

  • Aiguadé, J., et al. (2012). Novel triazolopyridylbenzamides as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3431-3436. [Link]

  • Kumar, A., et al. (2013). p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. Current Pharmaceutical Design, 19(27), 4849-4866. [Link]

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  • Leb-pro, et al. (2014). Inhibitor selectivity profiling. Inhibitors were screened against a... [Figure]. ResearchGate. [Link]

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  • Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(2), 305-328. [Link]

  • Lin, Y., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e12823. [Link]

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  • Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4196. [Link]

  • Engi, H., et al. (2017). Consensus Virtual Screening Identified[7][11][13]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes. ChemMedChem, 12(1), 58-66. [Link]

  • Walhekar, V. B., et al. (2022). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2635-2651. [Link]

  • Frontiers. Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. [Link]

  • Walhekar, V. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry, 8(2). [Link]

  • Johnson, J. L., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry, 67(1), 1-32. [Link]

  • Xia, J., et al. (2023). Computer-aided discovery of triazolothiadiazoles as DYRK1A-targeted neuroprotective agents. RSC Medicinal Chemistry, 14(3), 543-553. [Link]

  • Google Patents. (2023). EP4364737A3 - Triazolopyridinyl compounds as kinase inhibitors.
  • Kolarski, D., et al. (2022). Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. International Journal of Molecular Sciences, 23(19), 11603. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Comprehensive Safety and Handling Guide for 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine

This guide provides essential safety and logistical information for the handling and disposal of 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. As a novel compound, specific toxicological data is limited. Therefore, a cautious approach, treating the compound as a potentially potent pharmaceutical ingredient, is paramount to ensure the safety of all laboratory personnel. This document is structured to provide a comprehensive and logical workflow, from risk assessment to waste disposal, grounded in established safety protocols for similar chemical entities.

Hazard Identification and Risk Assessment

Given that 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a complex heterocyclic amine, it should be handled with the assumption of potential biological activity and associated hazards until proven otherwise. The triazolopyridine core is a common scaffold in pharmacologically active molecules, and the amine functional group can be associated with skin and respiratory irritation.[1][4][5]

A thorough risk assessment should be conducted before any handling of this compound.[1] This involves evaluating the quantity of material being used, the nature of the experimental procedures, and the potential for aerosolization or spillage. The control measures outlined in this guide should be adapted based on this risk assessment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.[3][6]Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove immediately upon contamination.
Eye Protection Chemical splash goggles and a full-face shield.[3][6]Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Lab Coat Flame-resistant lab coat with tight-fitting cuffs.Prevents skin contact with the compound and protects personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1][6]Essential for weighing and handling powders or when there is a risk of aerosol generation. The specific type of respirator should be determined by a formal risk assessment.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Engineering Controls and Safe Handling Procedures

Engineering controls are the primary means of minimizing exposure to hazardous materials.[7]

Designated Handling Area

All work with 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential contamination.[2][8]

Weighing and Aliquoting
  • Ventilated Balance Enclosure (VBE): Weighing of the solid compound should be performed in a VBE to contain fine powders.

  • "Wet" Handling: When possible, handle the compound in solution to minimize the risk of airborne dust.

  • Use of Tools: Employ spatulas and other tools dedicated to this compound to prevent cross-contamination.

Experimental Workflow

The following diagram illustrates a safe workflow for handling 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.

SafeHandlingWorkflowcluster_prepPreparationcluster_expExperimentationcluster_cleanupCleanup & DisposalPrepDon PPEWeighWeigh Compound in VBEPrep->WeighDissolveDissolve in Appropriate SolventWeigh->DissolveReactionPerform Reaction in Fume HoodDissolve->ReactionTransfer SolutionWorkupAqueous Workup & ExtractionReaction->WorkupPurifyPurification (e.g., Chromatography)Workup->PurifyDecontaminateDecontaminate GlasswarePurify->DecontaminatePost-ExperimentWasteSegregate & Dispose of WasteDecontaminate->WasteDoffDoff PPEWaste->Doff

Caption: Safe handling workflow for 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform the laboratory supervisor and relevant safety personnel.

  • Secure: Restrict access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit. Absorb the spill with an inert material and place it in a sealed container for disposal.

For personal exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[9]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[9]

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention.[9]

Disposal Plan

All waste contaminated with 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Decontamination

All glassware and equipment that have come into contact with the compound should be decontaminated. A suitable method is to rinse with a solvent that the compound is soluble in, and this rinseate should be collected as hazardous waste.

The following flowchart outlines the decision-making process for waste disposal.

WasteDisposalStartWaste GeneratedWasteTypeIdentify Waste TypeStart->WasteTypeSolidSolid Waste (Gloves, etc.)WasteType->SolidSolidLiquidLiquid Waste (Solvents, etc.)WasteType->LiquidLiquidSharpsSharps (Needles, etc.)WasteType->SharpsSharpsSolidContainerSeal in Labeled Solid Waste BagSolid->SolidContainerLiquidContainerCollect in Labeled Solvent Waste BottleLiquid->LiquidContainerSharpsContainerPlace in Puncture-Proof Sharps ContainerSharps->SharpsContainerFinalDisposalDispose via Institutional Hazardous Waste ProgramSolidContainer->FinalDisposalLiquidContainer->FinalDisposalSharpsContainer->FinalDisposal

Caption: Decision flowchart for the disposal of waste contaminated with 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.

Conclusion

The safe handling of 3-Cyclobutyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine requires a proactive and cautious approach. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Adherence to these guidelines is not merely a matter of compliance but a commitment to a culture of safety.

References

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Reactant of Route 1
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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